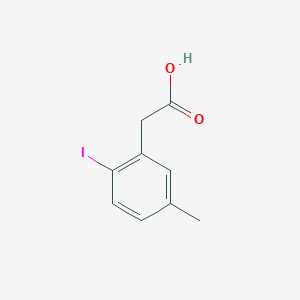
1-(2-(4-(Chloromethyl)phenoxy)ethyl)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-(Chloromethyl)phenoxy)ethyl)piperidine hydrochloride is a chemical compound that features a piperidine ring, an ethoxy group, and a benzyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)piperidine hydrochloride typically involves the reaction of 4-hydroxybenzyl chloride with 2-(piperidin-1-yl)ethanol under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(4-(Chloromethyl)phenoxy)ethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The benzyl chloride moiety can participate in nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation and Reduction: The piperidine ring can undergo oxidation to form piperidones or reduction to form piperidines.
Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of piperidones.
Reduction: Formation of piperidines.
Hydrolysis: Formation of the corresponding alcohol.
Aplicaciones Científicas De Investigación
1-(2-(4-(Chloromethyl)phenoxy)ethyl)piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It is utilized in the production of specialty chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The benzyl chloride moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Piperidinylethoxy)benzylamine
- 4-(2-Piperidinylethoxy)benzyl alcohol
- 4-(2-Piperidinylethoxy)benzyl acetate
Uniqueness
1-(2-(4-(Chloromethyl)phenoxy)ethyl)piperidine hydrochloride is unique due to the presence of the benzyl chloride moiety, which allows for versatile chemical modifications. This makes it a valuable intermediate in the synthesis of various derivatives with potential biological activity.
Propiedades
Fórmula molecular |
C14H21Cl2NO |
|---|---|
Peso molecular |
290.2 g/mol |
Nombre IUPAC |
1-[2-[4-(chloromethyl)phenoxy]ethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C14H20ClNO.ClH/c15-12-13-4-6-14(7-5-13)17-11-10-16-8-2-1-3-9-16;/h4-7H,1-3,8-12H2;1H |
Clave InChI |
JGLGVYACPZLMND-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCOC2=CC=C(C=C2)CCl.Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(Pyridin-3-yl)-4-(4-fluorobenzylamino)-6-ethyl-thieno-[2,3-d]-pyrimidine](/img/structure/B8468770.png)

![N-[2-(4-bromophenyl)-3-thienyl]carbamic acid 1,1-dimethylethyl ester](/img/structure/B8468776.png)

